Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 56598-97-1
VCID: VC18736997
InChI: InChI=1S/C18H16N2O4/c1-2-24-17(22)15-16(21)20(14-11-7-4-8-12-14)18(23)19(15)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3
SMILES:
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate

CAS No.: 56598-97-1

Cat. No.: VC18736997

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate - 56598-97-1

Specification

CAS No. 56598-97-1
Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate
Standard InChI InChI=1S/C18H16N2O4/c1-2-24-17(22)15-16(21)20(14-11-7-4-8-12-14)18(23)19(15)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3
Standard InChI Key PZQFVUZSLOYVAJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate primarily involves multicomponent reactions (MCRs), which efficiently integrate reactants in a single reaction vessel. A widely used method includes:

  • Reactants: Ethyl-4-isocyanobenzoate, aniline, and benzaldehyde.

  • Conditions: Reflux in ethanol or trifluoroethanol.

  • Mechanism: Cyclization of intermediates formed via nucleophilic addition and condensation.

Table 1: Synthesis Conditions and Yields

ReactantsSolventTemperatureYield (%)Reference
Ethyl-4-isocyanobenzoateEthanolReflux~70%
Aniline, BenzaldehydeTrifluoroethanolReflux65-75%

Structural Data

The compound’s molecular formula is C₁₈H₁₆N₂O₄ (MW: 324.33 g/mol) . Key spectroscopic data includes:

  • ¹H-NMR: Signals for phenyl protons (δ 7.2–7.5 ppm), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and imidazolidine ring protons (δ 4.8–5.2 ppm).

  • ¹³C-NMR: Carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 125–140 ppm), and ester carbonyl (δ 165 ppm).

  • MS (ESI): m/z 325.12 [M+H]⁺.

Table 2: Physical Properties

PropertyValueReference
Density1.316 g/cm³
Boiling Point444.2°C at 760 mmHg
Flash Point222.4°C
LogP2.72

Chemical Reactivity and Derivatives

Functional Group Reactivity

The compound’s reactivity is dominated by:

  • Diketone Groups: Susceptible to nucleophilic attack, enabling derivatization at positions 2 and 5 .

  • Ester Group: Hydrolyzable to carboxylic acids under acidic/basic conditions .

Notable Derivatives

  • Anticancer Analogues: Introduction of alkyl/aryl groups at position 4 enhances cytotoxicity against cancer cell lines .

  • Anticonvulsant Derivatives: Hybrids with thiosemicarbazide or triazole moieties show seizure-modifying activity .

Biological Activities

DerivativeCancer Cell LineIC₅₀ (μM)Reference
4-Methyl AnalogueMCF-712.3
4-Nitro AnalogueHCT-11618.7

Anticonvulsant Activity

  • Model: Maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

  • Efficacy: 80% seizure protection at 100 mg/kg in murine models .

Applications in Medicinal Chemistry

Drug Development

  • Lead Compound: Serves as a scaffold for kinase inhibitors and CNS-active agents .

  • Prodrug Potential: Ester hydrolysis in vivo generates active metabolites with improved bioavailability .

Patent Landscape

While direct patents are scarce, structurally related hydantoins (e.g., phenytoin) are widely patented for epilepsy treatment .

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